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3-[(Ethylamino)methyl]benzamide

Cat. No.: B13303104
M. Wt: 178.23 g/mol
InChI Key: WTMZWRCUIZHAHO-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold in Chemical Biology and Medicinal Chemistry

The benzamide scaffold, a structural motif consisting of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of chemical biology and medicinal chemistry. researchgate.netresearchgate.net Its prevalence is due to a combination of favorable physicochemical properties and the ability to interact with a wide array of biological targets. nih.gov Benzamide and its derivatives are integral components in numerous approved pharmaceutical agents, demonstrating a broad spectrum of pharmacological activities. walshmedicalmedia.comnih.gov These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects. researchgate.netwalshmedicalmedia.com

The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the molecule's properties to achieve desired biological outcomes. Researchers have successfully developed benzamide derivatives as inhibitors for various enzymes, such as carbonic anhydrase and acetylcholinesterase, highlighting the scaffold's importance in designing targeted therapies. nih.gov The ability of the benzamide structure to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a privileged scaffold in drug design, capable of binding effectively to macromolecular targets like proteins and enzymes. nih.gov Consequently, benzamide scaffolds are considered essential building blocks in the synthesis of new pharmaceutical agents and are a subject of continuous research in drug discovery. researchgate.net

Significance of Amide and Amine Functional Groups in Bioactive Molecules

The amide and amine functional groups are two of the most ubiquitous moieties in bioactive molecules, each conferring distinct and critical properties. The amide bond is particularly noteworthy for its exceptional stability and is the fundamental linkage in peptides and proteins. patsnap.comresearchgate.net This stability translates to the pharmaceutical realm, where the amide group is a common feature in many drugs, contributing to their bioavailability and structural integrity. patsnap.com It is estimated that a significant percentage of active pharmaceutical ingredients contain an amide scaffold. researchgate.net The nitrogen atom in an amide is generally less basic than in an amine because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, which also enhances the molecule's stability. patsnap.com

In contrast, the amine functional group is characterized by the basicity of its nitrogen atom, which possesses a lone pair of electrons available to accept a proton. patsnap.comlumenlearning.com This property is crucial for many biological interactions, as it allows amines to participate in acid-base chemistry and form ionic bonds. Amines are found in a vast range of essential biological molecules, including amino acids, hormones, and neurotransmitters, as well as numerous synthetic drugs. lumenlearning.com Their ability to form hydrogen bonds is vital for receptor binding and influencing a molecule's solubility. researchgate.net The combination of an amide and an amine within a single molecule, as seen in 3-[(Ethylamino)methyl]benzamide, offers a rich chemical landscape for creating compounds with tailored biological activities.

Structural Classification of Amino-Substituted Benzamide Congeners

Amino-substituted benzamide congeners can be classified based on several structural features, primarily the substitution pattern on the aromatic ring and the nature of the amino group. The position of the substituents on the benzamide's phenyl ring is denoted by ortho-, meta-, or para- (or positions 2, 3, and 4, respectively). This positioning significantly influences the molecule's electronic properties and spatial arrangement, which in turn affects its biological activity.

Furthermore, the classification extends to the nature of the nitrogen substituents. The amide group itself can be primary (-CONH₂), secondary (-CONHR), or tertiary (-CONR₂). walshmedicalmedia.com Similarly, the amino substituent can be a primary amine (-NH₂), a secondary amine (-NHR), or a tertiary amine (-NR₂).

In the specific case of This compound , the structure can be broken down as follows:

Benzamide Core : A central benzamide structure.

Ring Substitution : The substituent is located at the meta- (or 3-) position of the phenyl ring.

Amide Group : It features a primary amide (-CONH₂).

Amino Group : The substituent is a (ethylamino)methyl group, which contains a secondary amine (-NH-CH₂CH₃).

This classification places this compound as a meta-substituted benzamide bearing a secondary amine within its side chain. Synthetic strategies for creating such molecules often involve the reaction of corresponding acyl halides with substituted anilines or the reduction of nitro precursors. acs.org

Rationale for Investigating this compound within Contemporary Research Paradigms

The investigation of this compound is driven by its potential as a versatile chemical building block for the synthesis of more complex and potentially bioactive molecules. cymitquimica.com The rationale stems from the advantageous properties conferred by its constituent parts: the proven benzamide scaffold and the combination of primary amide and secondary amine functional groups.

The meta-substitution pattern offers a specific spatial orientation for the (ethylamino)methyl side chain, which can be crucial for targeted interactions within a biological receptor's binding pocket. The secondary amine provides a site for hydrogen bonding and potential salt formation, which can enhance solubility and binding affinity, while the primary amide offers additional hydrogen bond donor and acceptor capabilities. Researchers in drug discovery often utilize such scaffolds to generate libraries of related compounds for screening against various therapeutic targets. The structural features of this compound make it an attractive starting point for developing novel inhibitors or modulators of enzymes and receptors implicated in a range of diseases.

Data Tables

Table 1: Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1394040-70-0 cymitquimica.com
Molecular Formula C₁₀H₁₅ClN₂O cymitquimica.com
Molecular Weight 214.69 g/mol cymitquimica.com
Description Versatile small molecule scaffold cymitquimica.com

Table 2: Examples of Bioactive Benzamide Derivatives

Compound Class/NameAssociated Biological ActivitySource
Amisulpride Antipsychotic, Dopamine (B1211576) D2 receptor antagonist walshmedicalmedia.comdrugbank.com
Imatinib Anticancer, Tyrosine kinase inhibitor drugbank.com
Sulpiride Antipsychotic walshmedicalmedia.com
Remoxipride Atypical antipsychotic (discontinued) walshmedicalmedia.com
N-phenylbenzamide derivatives Antimicrobial, Antimalarial, Antiviral researchgate.net
Sulfonamide-benzamide hybrids Carbonic Anhydrase and Acetylcholinesterase Inhibitors nih.govresearchgate.net

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B13303104 3-[(Ethylamino)methyl]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(ethylaminomethyl)benzamide

InChI

InChI=1S/C10H14N2O/c1-2-12-7-8-4-3-5-9(6-8)10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13)

InChI Key

WTMZWRCUIZHAHO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Ethylamino Methyl Benzamide and Its Analogues

Precursor Synthesis and Derivatization Strategies for Benzamide (B126) Backbone Elaboration

The assembly of the central benzamide scaffold is a critical phase that relies on the availability of appropriately functionalized precursors. The two primary components, a substituted benzoic acid derivative and an amine source, are prepared through established chemical routes.

Synthesis of Substituted Benzoic Acids or Benzoyl Chlorides

The foundation of the target molecule is a benzoic acid ring substituted at the 3-position. The choice of the substituent is strategic, as it serves as a handle for the eventual introduction of the (ethylamino)methyl group. Common starting materials include 3-methylbenzoic acid, 3-formylbenzoic acid, or 3-cyanobenzoic acid.

For instance, 3-methylbenzoic acid can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to yield 3-(bromomethyl)benzoic acid. google.com This intermediate is highly valuable for direct alkylation of amines.

Alternatively, starting with precursors like 3-cyanobenzoic acid allows for the eventual reduction of the nitrile group. The synthesis of such primary benzamides can sometimes be achieved in a one-pot method from the corresponding aryl bromides through a palladium-catalyzed cyanation followed by in-situ hydration. rsc.org

To facilitate the subsequent amide bond formation, the benzoic acid is often converted into a more reactive acylating agent, most commonly a benzoyl chloride. This activation is typically achieved by refluxing the benzoic acid with thionyl chloride (SOCl₂), a reaction that proceeds cleanly to yield the desired benzoyl chloride which can be used directly. nih.gov

Synthesis of (Ethylamino)methyl Building Blocks

A "building block" approach is common in medicinal chemistry to construct complex molecules in a modular fashion. youtube.com For the synthesis of 3-[(Ethylamino)methyl]benzamide, this may involve preparing a synthon for the N-ethylaminomethyl moiety. While often this group is constructed directly on the benzene (B151609) ring (see Section 2.3), a building block approach could involve the synthesis of N-benzyl-N-ethylamine, where the benzyl (B1604629) group acts as a protecting group to be removed after its attachment to the aromatic core. More commonly, simple and readily available reagents like ethylamine (B1201723) are used directly in reactions such as reductive amination or alkylation.

Formation of the Benzamide Moiety

The central amide bond is the defining feature of the benzamide structure. Its formation is a cornerstone of organic synthesis, with numerous reliable methods available.

Amide Bond Formation Reactions (e.g., coupling agent-mediated condensations)

The most direct method for forming the benzamide is the condensation of a benzoic acid derivative with ammonia (B1221849) or an ammonia equivalent. Due to the low reactivity of carboxylic acids, an activating or "coupling" agent is required. These reagents transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

A classic and widely used method is the Schotten-Baumann reaction, which involves reacting a benzoyl chloride with an amine under basic conditions. nih.gov This procedure is robust and often high-yielding. For example, substituted benzoyl chlorides can be coupled with various anilines or other amines to provide the corresponding benzamides. nih.gov

In modern synthesis, a variety of coupling agents have been developed to mediate the reaction directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. These reactions generally have good atom economy and are compatible with a wide range of functional groups. rsc.org

Coupling Agent ClassExample Reagent(s)Mechanism SynopsisKey Features & Ref.
Carbodiimides DCC, EDCReacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.Widely used, reliable. EDC is water-soluble, simplifying byproduct removal. masterorganicchemistry.com
Phosphonium (B103445) Salts BOP, PyBOPForms a reactive phosphonium ester from the carboxylic acid, which readily undergoes aminolysis.High yields, fast reactions, but byproducts can be difficult to remove.
Uronium/Guanidinium Salts HBTU, HATUSimilar to phosphonium salts, forms a reactive acyl-uronium species. HATU is particularly effective for hindered couplings.Very efficient, especially for challenging substrates.
Mixed Anhydrides Pivaloyl Chloride, Isobutyl ChloroformateThe carboxylic acid reacts with the chloroformate or acid chloride to form a mixed anhydride, which is a potent acylating agent.Cost-effective and efficient method. masterorganicchemistry.com
Titanium-based Titanium Tetrachloride (TiCl₄)Mediates the direct condensation of carboxylic acids and amines, likely through a titanium-carboxylate adduct.Effective for a wide range of substrates with good preservation of stereochemistry. organic-chemistry.org

Alternative Benzamide Synthesis Routes

Beyond direct condensation, other strategies can be employed. One such method involves the palladium-catalyzed reaction of aryl halides with a source of carbon monoxide and ammonia. rsc.org Another approach is the hydration of a corresponding benzonitrile. This can be particularly useful if the nitrile functionality is already present or easily installed on the aromatic ring. rsc.org Transamidation, where one amide is converted into another, represents a further, though less common, route. libretexts.org

Introduction of the 3-[(Ethylamino)methyl] Moiety

The final key transformation is the installation of the (ethylamino)methyl group at the meta-position of the benzamide ring. This can be accomplished through several distinct synthetic pathways, often dictated by the functionality present on the benzamide precursor.

Route A: Nucleophilic Substitution

This strategy begins with a benzamide precursor that has a leaving group on the benzylic carbon.

Preparation of Precursor : A starting material like 3-methylbenzamide (B1583426) is brominated using N-bromosuccinimide (NBS) to form 3-(bromomethyl)benzamide (B1330484). nih.gov

Alkylation : The resulting 3-(bromomethyl)benzamide is then treated with ethylamine. The ethylamine acts as a nucleophile, displacing the bromide ion to form the desired C-N bond and yield this compound. escholarship.orgresearchgate.net Over-alkylation to a tertiary amine can be a potential side reaction, which is often controlled by using an excess of the amine nucleophile. libretexts.org

Route B: Reductive Amination

Reductive amination is a highly efficient and common method for forming amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org

Preparation of Precursor : This route requires a 3-formylbenzamide (B138454) precursor. This aldehyde can be prepared through various oxidation methods from 3-(hydroxymethyl)benzamide (B159686) or from 3-methylbenzamide.

Imine Formation and Reduction : The 3-formylbenzamide is reacted with ethylamine to form an intermediate imine (or enamine). This imine is then reduced in situ to the final amine. A key aspect of this reaction is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the protonated imine over the starting aldehyde or the amide functional group, thus preventing side reactions. youtube.commasterorganicchemistry.comorganic-chemistry.org This one-pot procedure is often high-yielding and avoids the issue of over-alkylation. masterorganicchemistry.com

Route C: Reduction of a Nitrile followed by Alkylation

This two-step approach starts with a cyano-substituted benzamide.

Preparation and Reduction : 3-Cyanobenzamide is used as the starting material. The nitrile group is reduced to a primary amine (3-(aminomethyl)benzamide) using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alkylation : The resulting primary amine can then be selectively ethylated. This can be achieved either through another reductive amination step (using acetaldehyde (B116499) and a mild reducing agent) or by direct alkylation with an ethyl halide (e.g., ethyl iodide), though care must be taken to control the degree of alkylation. libretexts.org

Alkylation and Amination Reactions for Methylamino/Ethylamino Linkages

The introduction of the ethylamino group is a critical step in the synthesis of the title compound. This is typically achieved through alkylation or amination reactions. A common approach involves the reaction of a primary amine, such as ethylamine, with a suitable electrophile. For instance, the synthesis of 3-nitro-4-(N-ethylamino)-benzamide can be accomplished by treating a precursor with aqueous ethylamine. prepchem.com

However, the direct alkylation of amines can be problematic. A significant challenge is the potential for over-alkylation. masterorganicchemistry.com The initial product of monoalkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased reactivity can lead to a subsequent reaction with the alkylating agent, resulting in the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This "runaway" reaction can lead to a mixture of products, reducing the yield of the desired compound. masterorganicchemistry.com

To circumvent these issues, alternative strategies are often employed. One such method is reductive amination, which offers better control over the degree of alkylation. Another approach involves the reaction of a halo-substituted precursor with an amine. For example, in the synthesis of the related N-methyl-4-(methylamino)-3-nitrobenzamide, 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) in the first step. google.com This reaction, a nucleophilic aromatic substitution, is followed by acylation steps to form the final benzamide. google.com

Table 1: Comparison of Amination Strategies

Method Description Advantages Challenges
Direct Alkylation Reaction of an amine with an alkyl halide. Simple concept. Risk of over-alkylation, leading to product mixtures. masterorganicchemistry.com
Reductive Amination Reaction of an amine with a carbonyl compound, followed by reduction. High selectivity for mono-alkylation, better control. Often requires a separate reduction step.

| Nucleophilic Aromatic Substitution | Reaction of an amine with an activated aryl halide. | Effective for introducing amino groups to aromatic rings. | Requires an activated substrate (e.g., with electron-withdrawing groups). google.com |

One-Pot Synthetic Approaches for Complex Benzamide Derivatives

For instance, various 2-substituted benzimidazole (B57391) derivatives have been prepared in moderate to good yields through a one-pot condensation of o-phenylenediamine (B120857) with different aromatic acids. rasayanjournal.co.in These reactions are often facilitated by a catalyst, such as ammonium chloride, at elevated temperatures, and are noted for being economically and environmentally viable. rasayanjournal.co.in Similarly, other one-pot methods for benzimidazole synthesis involve the condensation of o-phenylenediamines with aldehydes using various catalysts, demonstrating the versatility of this approach. rasayanjournal.co.inresearchgate.net These strategies could be adapted for the synthesis of complex benzamide derivatives by carefully selecting the starting materials and catalytic systems to favor amide bond formation.

The development of double-network hydrogels using a one-pot method, where self-assembly and chemical cross-linking occur sequentially, further illustrates the power of this synthetic philosophy to create complex structures in a streamlined fashion. nih.gov

Multicomponent Reaction (MCR) Strategies for Related Benzamides

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural features from each starting material. nih.gov These reactions are prized for their high atom economy, simplicity, and efficiency, making them powerful tools in drug discovery and the synthesis of complex molecules. nih.govnih.gov

Among the most prominent MCRs for generating amide-containing structures are isocyanide-based reactions like the Ugi four-component reaction (U-4CR). mdpi.com The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a dipeptide-like scaffold. mdpi.com This makes it an exceptionally potent method for creating diverse libraries of complex benzamides in a single step. By varying each of the four components, a vast chemical space can be explored efficiently.

Table 2: Hypothetical Ugi Reaction for a Complex Benzamide Derivative

Component 1 (Aldehyde) Component 2 (Amine) Component 3 (Carboxylic Acid) Component 4 (Isocyanide) Resulting Product Scaffold

Strategies can be further elaborated, such as the Ugi-deprotection-cyclization (UDC) approach, which has been used to synthesize related heterocyclic systems like benzodiazepines. beilstein-journals.org Optimizing MCRs often involves screening different catalysts and reaction conditions to improve yields and selectivity. numberanalytics.com

Green Chemistry Principles in Benzamide Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com This philosophy is increasingly guiding the synthesis of pharmaceuticals and fine chemicals, including benzamides. The twelve principles of green chemistry provide a framework for this approach, emphasizing waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. chemmethod.com

Several green strategies are applicable to benzamide synthesis:

Use of Greener Solvents : A major focus of green chemistry is replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. ijpdd.org For example, the synthesis of an ion-associate complex of a procainamide (B1213733) derivative was achieved in deionized water at room temperature, highlighting a green approach. mdpi.com

Solvent-Free Reactions : Conducting reactions in the absence of a solvent can significantly reduce waste. semanticscholar.org A notable green method for amide synthesis involves the direct reaction of a carboxylic acid and urea (B33335) using boric acid as a catalyst under solvent-free conditions. researchgate.net This process is rapid, convenient, and adheres to multiple green chemistry principles. semanticscholar.org

Catalysis : Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of a substance to generate large amounts of product, thereby reducing waste. ijpdd.org The development of copper-based metal-organic frameworks as heterogeneous catalysts for amide synthesis is an example of an effective and sustainable procedure. mdpi.com The "greenness" of such a process can be quantified using metrics like the Environmental Factor (E-factor), which measures the mass of waste produced per mass of product. mdpi.com

Table 3: Comparison of Conventional vs. Green Amide Synthesis

Feature Conventional Method Green Method (Boric Acid Catalyzed)
Reactants Carboxylic acid, Amine Carboxylic acid, Urea researchgate.net
Solvent Often hazardous organic solvents Solvent-free semanticscholar.orgresearchgate.net
Catalyst May involve hazardous coupling agents Boric acid (simple, readily available) researchgate.net
Conditions Can require harsh conditions Direct heating of triturated mixture researchgate.net

| Waste | Generates solvent and reagent waste | Minimal waste, higher atom economy |

By incorporating these principles, the synthesis of benzamides and their analogues can be made more sustainable, cost-effective, and environmentally friendly. ijpdd.org

Investigations into the Biological Activities of 3 Ethylamino Methyl Benzamide and Its Analogues

In Vitro Biological Activity Screening

Benzamide (B126) and its derivatives have been identified as possessing significant antimicrobial properties. walshmedicalmedia.com Research has shown that the core benzamide structure is a valuable pharmacophore for developing agents with antibacterial and antifungal efficacy.

One study highlighted that benzamide is effective against the Gram-negative bacterium Pseudomonas aeruginosa, with a minimum inhibitory concentration of 25 µg/ml. researchgate.net Furthermore, analogues such as benzoxazol compounds and benzoic acid have demonstrated broad-spectrum antibacterial and antifungal activities. researchgate.net Biotransformation of benzamide has been suggested as a method to create potent antifungal agents for combating plant pathogens. researchgate.net While specific data on 3-[(Ethylamino)methyl]benzamide is limited in this context, the general activity of the benzamide class suggests potential for its derivatives. walshmedicalmedia.comresearchgate.net

Table 1: Antimicrobial Activity of Benzamide and Related Compounds

Compound/Analogue Activity Type Target Organism Notes
Benzamide Antibacterial Pseudomonas aeruginosa (Gram-negative) Effective at a minimum inhibitory concentration of 25 µg/ml. researchgate.net
Benzamide Antifungal Plant pathogens Biotransformed benzamide shows great potential as an antifungal agent. researchgate.net
Benzoxazol compounds Antibacterial, Antifungal Not specified Established to possess a range of pharmacological activities. researchgate.net

The anticancer potential of benzamide derivatives is an area of active investigation, with studies showing effects on cell proliferation and apoptosis. walshmedicalmedia.comnih.gov A key mechanism identified for the antitumor properties of some benzamides is the inhibition of the transcription factor NF-kappaB, which plays a role in inflammation and apoptosis. nih.gov This inhibition can, in turn, suppress tumor necrosis factor-alpha (TNF-alpha) and promote cancer cell death. nih.gov

Analogues such as 4-ethylbenzamide (B1277280) have been noted for their antitumor activities. researchgate.net More complex derivatives, including certain 4-substituted bis-benzamides, have also shown promising results in anticancer and antioxidant activity studies. researchgate.net In the context of gastrointestinal cancers, N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), targeting both inflammation and tumor progression. nih.gov

Table 2: Anticancer Activity of Selected Benzamide Analogues

Compound/Analogue Class Mechanism of Action Target Outcome
N-substituted benzamides Inhibition of NF-kappaB transcription factor. nih.gov Cancer cell apoptosis and DNA repair processes. nih.gov Induction of apoptosis and inhibition of TNF-alpha, suggesting potent antitumor properties. nih.gov
4-ethylbenzamide Not specified Not specified Reported to have antitumor activity. researchgate.net
4-substituted bis benzamides Not specified Cancer cell lines Compounds IIIc, IIIf, and IIIg revealed promising anticancer activity. researchgate.net

Benzamide derivatives are recognized for their significant anti-inflammatory properties. walshmedicalmedia.comnih.gov Research has demonstrated that these compounds can modulate key inflammatory pathways. nih.gov

Studies involving N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), have shown a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov This anti-inflammatory action is linked to the inhibition of the NF-kappaB transcription factor. nih.gov For instance, MCA was found to inhibit NF-kappaB in Hela cells, and both MCA and 3-CPA were capable of preventing lung edema in rats, further supporting the potent anti-inflammatory capabilities of the benzamide class. nih.gov Additionally, newly synthesized benzyloxy benzamide derivatives have been explored for their neuroprotective effects, which are often linked to mitigating inflammation in the brain. nih.gov

Table 3: Anti-inflammatory Activity of Benzamide Analogues

Compound/Analogue Model/System Mechanism Effect
Metoclopramide (MCA) Mouse model, Hela cells Inhibition of NF-kappaB; Inhibition of TNF-alpha. nih.gov Dose-dependent inhibition of TNF-alpha; Prevention of lung edema. nih.gov
3-Chloroprocainamide (3-CPA) Mouse model Inhibition of TNF-alpha. nih.gov Dose-dependent inhibition of TNF-alpha; Prevention of lung edema. nih.gov

The antioxidant capacity of benzamide derivatives has been systematically evaluated through various assays. acs.orgnih.gov A study on a range of N-arylbenzamides with different substitutions found that many derivatives exhibit improved antioxidant properties compared to the standard butylated hydroxytoluene (BHT). acs.orgnih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays are commonly used to evaluate this potential. acs.org In one such study, a trihydroxy-substituted benzamide derivative (compound 26) displayed the most promising antioxidative potential and was proposed as a lead compound for further optimization. acs.orgnih.gov The presence of hydroxy and methoxy (B1213986) groups, as well as the protonation state of amino moieties, significantly influences the antioxidant activity. acs.orgnih.gov Computational analysis has confirmed that protonated systems and the presence of electron-donating groups enhance antioxidant features. nih.gov Another study reported a newly synthesized benzamide compound with powerful antioxidant activity, showing an IC50 value of 29 ppm in a DPPH assay. researchgate.net

Table 4: Antioxidant Activity of Selected Benzamide Derivatives

Compound/Analogue Assay Finding Reference
Trihydroxy derivative 26 DPPH & FRAP Most promising antioxidative potential in the series. acs.orgnih.gov acs.org, nih.gov
Cyano derivative 28 DPPH Significantly more active (IC50 = 18.12 ± 0.28 μM) than its analogue 27. acs.org acs.org
Trihydroxy derivative 26 FRAP Highest reducing power (4856.15 ± 70.18 mmolFe2+/mmolC). acs.org acs.org

While the benzamide scaffold is explored for numerous biological activities, specific research into its antiviral properties, particularly against Hepatitis B Virus (HBV), is less documented in publicly available literature. However, related structures have shown promise. For instance, some amides derived from terpenoids are reported to exhibit antiviral activities. researchgate.net The broad pharmacological potential of benzamides suggests that their antiviral capabilities could be a valuable area for future research and development. walshmedicalmedia.com

Benzamides are a well-established class of compounds with significant effects on the central nervous system (CNS). nih.govdrugbank.com Several benzamide derivatives are used clinically as neuroleptic (antipsychotic) agents. drugbank.comcarewellpharma.in These drugs typically function as dopamine (B1211576) D2 receptor antagonists. drugbank.com

The use of benzamide derivatives extends to a wide range of CNS disorders, including depression, anxiety, bipolar disorder, Parkinson's disease, and neurodegenerative conditions like Alzheimer's disease. wipo.intgoogle.com Recent research has also focused on developing benzyloxy benzamide derivatives as neuroprotective agents for treating ischemic stroke by disrupting specific protein-protein interactions that lead to neuronal damage. nih.gov

Table 5: CNS-Related Activities of Clinically Relevant Benzamide Derivatives

Compound Primary Use/Activity Mechanism of Action
Sulpiride Antipsychotic (Neuroleptic). drugbank.comcarewellpharma.in Selective dopamine D2 receptor antagonist. drugbank.com
Amisulpride Antipsychotic (Neuroleptic). drugbank.com Selective dopamine D2 receptor antagonist. drugbank.com
Tiapride Antipsychotic (Neuroleptic). drugbank.com Dopamine D2 and D3 receptor antagonist. drugbank.com
Metoclopramide Antiemetic, Prokinetic Dopamine D2 antagonist. nih.gov

Enzyme Inhibition Studies (e.g., Histone Deacetylases (HDACs), Discoidin Domain Receptors (DDRs), Acetylcholinesterase, Butyrylcholinesterase, GSK-3beta)

The benzamide scaffold is a versatile structure in medicinal chemistry, leading to the investigation of its derivatives against a wide array of enzymatic targets.

Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a key strategy in cancer therapy. mdpi.com Benzamide derivatives, particularly N-(2-aminophenyl)benzamides, are recognized as important Class I HDAC inhibitors. mdpi.comnih.gov These compounds typically feature a zinc-binding group, a linker, and a capping group. The primary amine and amide oxygen of the benzamide moiety can bi-coordinate with the zinc ion in the enzyme's active site. mdpi.com

Research has shown that novel benzamide derivatives can inhibit HDAC enzymes at submicromolar concentrations. For example, specific synthesized benzamide derivatives demonstrated strong inhibition against HDAC1, HDAC2, and HDAC3. nih.gov One particular compound, 7j , showed IC50 values of 0.65, 0.77, and 1.70 μM against HDAC1, HDAC2, and HDAC3, respectively, which were marginally stronger than the reference drug entinostat. nih.gov Another study identified N-(2-aminophenyl)-benzamide derivatives that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov For instance, compound 24a , a chiral inhibitor with a N-(2-aminophenyl)benzamide unit, exhibited selectivity for Class I HDACs, with potent inhibition of the HDAC3-NCoR1 complex (IC50 = 12 nM). epa.gov

Table 1: HDAC Inhibition by Benzamide Analogues

Compound Target Enzyme IC50 (µM) Source
7j HDAC1 0.65 nih.gov
HDAC2 0.77 nih.gov
HDAC3 1.70 nih.gov
Entinostat HDAC1 0.93 nih.gov
HDAC2 0.95 nih.gov
HDAC3 1.80 nih.gov
24a HDAC1 0.93 epa.gov
HDAC2 0.085 epa.gov
HDAC3-NCoR1 0.012 epa.gov
HDAC8 4.1 epa.gov

Discoidin Domain Receptors (DDRs): DDRs are receptor tyrosine kinases activated by collagen and are implicated in diseases like cancer and fibrosis. nih.govfrontiersin.org Several small-molecule inhibitors targeting DDRs have been developed, many of which are based on the benzamide structure. A notable example is 7rh (3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)benzamide) , which shows high specificity for DDR1. nih.gov This compound potently inhibits DDR1 with an IC50 of 6.8 nM, while being significantly less active against the related DDR2 (IC50 = 101.4 nM). nih.gov The inhibition of DDR1 by 7rh has been shown to block collagen-induced signaling pathways and reduce cell migration and colony formation in pancreatic cancer cells. nih.govelsevierpure.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibitors of AChE and BChE are used in the management of neurodegenerative disorders like Alzheimer's disease. nih.gov Benzamide derivatives have been designed as potential inhibitors for these enzymes. mdpi.com In one study, a series of novel benzamides were synthesized, with N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerging as the most potent against AChE, with an IC50 of 0.056 µM, comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). mdpi.com

Other research has focused on developing benzamide-containing compounds with selectivity for BChE, as BChE levels are known to increase in the brains of patients with advanced Alzheimer's disease. windows.netdoi.org A series of 4-[(diethylamino)methyl]-phenol derivatives, which contain a structure related to the ethylaminomethyl benzamide core, were found to be potent inhibitors of both AChE and BChE, with some showing marked selectivity for BChE. doi.org For instance, compounds 26 , 27 , and 30 in this series were 12.5, 18.6, and 18.8-fold more selective for BChE, respectively. doi.org

Glycogen Synthase Kinase-3beta (GSK-3beta): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is a therapeutic strategy for conditions like neurodegenerative disorders and bipolar disorder. nih.govnih.gov While direct inhibition of GSK-3β by this compound is not prominently documented, the landscape of GSK-3 inhibitors is diverse, including various chemotypes from natural products to synthetic small molecules. nih.gov Given the versatility of the benzamide scaffold, it represents a potential starting point for designing novel GSK-3β inhibitors, possibly acting at the ATP-binding site or allosteric sites. mdpi.com For example, selective GSK-3β inhibitors like BRD3731 have been shown to reverse behavioral deficits in mouse models of schizophrenia. nih.gov

Receptor Binding and Modulation Studies (e.g., Monoamine Receptors, Opioid Receptors)

Monoamine Receptors: Benzamide analogues have been extensively studied as ligands for monoamine receptors, particularly dopamine and serotonin (B10506) receptors, which are key targets for antipsychotic medications. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the benzamide ring can mediate interactions with dopamine receptors like the D4 subtype. nih.gov A series of benzamide derivatives were synthesized and found to possess potent and balanced activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov One compound, 4k (5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide) , showed a promising pharmacological profile as a potential antipsychotic. nih.gov Furthermore, a benzamide scaffold, lacking the typical positively charged functionality, was identified as a novel class of 5-HT₃ receptor agonists, potentially acting at an allosteric site. nih.gov

Opioid Receptors: The opioid receptor system, comprising mu (MOR), delta (DOR), and kappa (KOR) receptors, is a primary target for analgesics. nih.gov Benzamide-containing structures have been explored for their potential to modulate these receptors. For example, CERC-501 (4-(4-{[(2S)-2-(3,5-Dimethylphenyl)-1- pyrrolidinyl]methyl}phenoxy)-3-fluorobenzamide) is a known kappa opioid receptor antagonist. google.com SAR studies on imidazodiazepines with benzamide groups have shown that these moieties can influence binding affinity to opioid receptors, with hydrogen bonding between the benzamide and receptor residues like Tyr312 being a potential interaction. mdpi.com The irreversible delta-selective ligand SUPERFIT (cis-(+)-3-methylfentanyl isothiocyanate) , while not a benzamide itself, highlights the structural nuances that determine receptor selectivity, a principle that applies to the design of benzamide-based opioid ligands. nih.gov

Cell Differentiation Inducing Properties (Referencing related benzamides)

Benzamide derivatives have demonstrated the ability to influence cell differentiation processes, particularly in stem cells. This property is often linked to their enzymatic inhibition activities, such as with HDACs. The inhibition of HDACs by compounds like CI-994 [4-(acetylamino)-N-(2-amino-phenyl) benzamide] leads to histone hyperacetylation, an early cellular event that can trigger changes in gene expression and ultimately influence cell fate. researchgate.net

Studies using kinase inhibitors have also shown that certain benzamide-related structures can direct stem cell differentiation. For instance, among a panel of kinase inhibitors tested on rat mesenchymal stem cells (MSCs), 14 compounds, including some with benzamide-like structures, showed indications of inducing differentiation into various cell types. nih.gov Specifically, the ROCK inhibitor H-1152 was found to regulate the specification and differentiation of midbrain dopamine neurons from stem cells without significantly affecting cell proliferation. nih.gov This suggests that targeting specific signaling pathways with benzamide-based molecules can be a viable strategy for controlling cell differentiation.

Structure-Activity Relationship (SAR) Analyses

Impact of Substitutions on the Benzamide Ring

The substitution pattern on the benzamide ring is a critical determinant of the biological activity and selectivity of its analogues.

For Monoamine Receptor Ligands: In substituted benzamide (SBA) ligands targeting the dopamine D4 receptor, polar substituents at the meta (5-) and/or para (4-) positions of the benzamide ring play a crucial role in binding affinity. nih.gov Specifically, a polar hydrogen-bond accepting group at the meta-position enhances affinity. nih.gov The presence of substituents like fluorine at the meta- or ortho-position of an N,N-diethylbenzamide did not negatively affect a para-alkylation reaction, indicating tolerance for substitution at these positions. acs.org

For Cholinesterase Inhibitors: In a series of benzamides designed as AChE and BACE1 inhibitors, the presence of a methoxy group at the meta-position of the benzamide ring was a feature of the most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) . mdpi.com

For HDAC Inhibitors: The design of selective HDAC inhibitors often involves modifying the "capping group," which interacts with the surface of the enzyme. The benzamide ring itself can be part of this capping structure or the linker. In a series of novel benzamide-based HDAC inhibitors, compounds with a methyl or amino group at the R2 position of the capping group showed distinct activity profiles. nih.gov Only those with an NH₂ group exhibited significant HDAC inhibitory activity. nih.gov

For Antioxidant Activity: In a study of amino-substituted benzamide derivatives, the number and position of hydroxy and methoxy groups on the ring significantly impacted antioxidant capacity. An increasing number of hydroxy groups improved antioxidative properties, with a trihydroxy derivative being the most active. acs.org

Table 2: Effect of Benzamide Ring Substitution on Receptor Binding

Substituent Position Substituent Type Target Receptor Effect on Binding Affinity Source
meta (5-) Polar H-bond accepting Dopamine D4 Enhanced nih.gov
para (4-) H-bond donating/accepting Dopamine D4 Enhanced nih.gov
ortho / meta Fluorine N/A (Alkylation) Tolerated acs.org

Role of the N-Ethyl and Methylamine (B109427) Moieties

The N-alkyl and methylamine portions of the molecule are fundamental to its interaction with biological targets, often forming key hydrophobic or hydrogen-bonding interactions.

For Cholinesterase Inhibitors: In a series of cholinesterase inhibitors derived from 4-[(diethylamino)methyl]-phenol, the N,N-diethylaminomethyl group was a core structural feature. doi.org Further SAR exploration in a different series, omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones, highlighted the importance of the N-methyl group for AChE inhibition. nih.gov The length of the linker chain separating the amine moiety from another part of the molecule also significantly influenced potency. doi.org

For Opioid Receptor Ligands: In a study of imidazodiazepine analogues, the difference between a methyl and an ethyl substitution on a chiral center did not significantly alter kappa opioid receptor affinity. mdpi.com This suggests that for some targets, small variations in the size of the N-alkyl group may be tolerated.

For Directed Chemical Reactions: The presence of an N,N-dialkyl group on the benzamide is crucial for directing ortho-lithiation, which in turn can promote reactions at other sites, demonstrating the influence of this moiety on the molecule's chemical reactivity. nih.gov The steric bulk of the N,N-dialkyl group can also influence the regioselectivity of catalytic reactions. acs.org

Influence of Stereochemistry (if applicable)

Stereochemistry is a pivotal factor in drug action, affecting target binding, metabolism, and transport. researchgate.net For chiral molecules, one enantiomer or diastereomer is often significantly more active than the others. pioneerpublisher.com

In Antimalarial Benzamide Analogues: For derivatives of 3-Br-acivicin, which contains an amide bond, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed not just to target binding but also to a stereoselective cellular uptake mechanism. nih.gov

In Opioid Receptor Ligands: For certain imidazodiazepine analogues, compounds with an (S)-methyl configuration exhibited higher affinity for the kappa opioid receptor than the corresponding (R) ligands. mdpi.com

In Melanocortin Receptor Ligands: The relative stereochemistry of an amino acid at position 6 in a series of cyclic peptide ligands containing an amide backbone was found to be critical for both potency and selectivity among melanocortin receptor subtypes. researchgate.net

In Circular Dichroism Studies: The conformation of the amide C-N bond in secondary versus tertiary benzamides differs, which affects their circular dichroism spectra. This feature can be used to determine the absolute configuration of chiral amines. researchgate.net This underscores the defined conformational preferences imparted by the substitution on the amide nitrogen.


Mechanistic Investigations of 3 Ethylamino Methyl Benzamide S Biological Actions

Elucidation of Molecular Targets and Ligand-Target Interactions

No specific molecular targets for 3-[(Ethylamino)methyl]benzamide have been identified in published research. While related benzamide (B126) structures have been investigated as ligands for various proteins, including E3 ligases like Cereblon (CRBN) and enzymes such as Monoamine Oxidase B (MAO-B), direct binding studies and characterization of the interaction between this compound and any protein target are not documented. The affinity, specificity, and nature of any potential ligand-target interactions remain unknown.

Cellular Pathway Modulation Studies

There is no available information describing the effects of this compound on any cellular signaling pathways. General studies on other, structurally different compounds have shown modulation of pathways such as MAPK/ERK and PI3K/Akt/mTOR. However, research specifically investigating whether this compound activates or inhibits these or other cellular pathways has not been reported.

Enzyme Kinetics and Inhibition Mechanisms

Specific data on the enzyme kinetics of this compound are absent from the scientific literature. Consequently, there are no available details regarding its potential inhibitory effects on any enzymes. Key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) have not been determined. Furthermore, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound has not been elucidated.

Investigation of Reaction Mechanisms for Chemical Transformations

There is no published research on the reaction mechanisms of chemical transformations involving this compound. This includes metabolic transformations within biological systems as well as synthetic chemical reactions.

Computational and Theoretical Studies of 3 Ethylamino Methyl Benzamide

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in understanding the binding mode and affinity of drug candidates. For benzamide (B126) derivatives, docking studies have been widely used to explore their interactions with various protein targets, including enzymes like histone deacetylases (HDACs) and protein kinases. mdpi.comresearchgate.netnih.gov

The process involves placing the 3D structure of 3-[(Ethylamino)methyl]benzamide into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 1: Representative Molecular Docking Results for a Benzamide Analog

ParameterValue/Description
Target Protein Epidermal Growth Factor Receptor (EGFR) Kinase
Binding Energy (kcal/mol) -8.5
Key Interacting Residues Met793, Glu762, Asp855
Hydrogen Bonds Amide NH with Met793 backbone; Amine NH with Asp855 side chain
Hydrophobic Interactions Phenyl ring with Leu718, Val726, Ala743

This table presents hypothetical data for illustrative purposes, based on typical findings for benzamide derivatives docking into kinase domains.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. tandfonline.comresearchgate.net For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies (IR spectra), and electronic properties. nih.govmdpi.com The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. tandfonline.com

DFT studies on substituted benzamides have shown that the planarity of the benzamide group can be influenced by the nature and position of substituents, which in turn affects its interaction with biological targets. nih.gov

Frontier Molecular Orbital (FMO) theory is used to explain the structure and reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For a molecule like this compound, the HOMO is typically localized on the electron-rich benzamide and ethylamino groups, while the LUMO is distributed over the aromatic ring. This distribution indicates that the molecule can participate in various types of interactions. The calculated HOMO-LUMO gap for benzamide itself is approximately 5.611 eV. researchgate.net Substituents on the ring can tune this gap, thereby modifying the molecule's reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for Benzamide

ParameterEnergy (eV)
EHOMO -7.01
ELUMO -1.40
HOMO-LUMO Gap (ΔE) 5.61

Data based on benzamide, serving as a reference for substituted analogs. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom of the benzamide group, making it a likely site for hydrogen bonding. The hydrogen atoms of the amino and amide groups would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov For this compound, MD simulations can be used to study its conformational flexibility and the stability of its interaction with a protein target. rsc.org

When docked into a protein's binding site, an MD simulation can reveal how the ligand and protein adapt to each other. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. acs.orgacs.org A stable RMSD over the simulation time suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein or ligand are more flexible. Such simulations have been instrumental in understanding the binding stability of benzamide-based inhibitors. acs.org

Table 3: Representative Molecular Dynamics Simulation Stability Metrics

MetricAverage Value (Å)Interpretation
Protein Backbone RMSD 1.5Indicates the protein structure is stable throughout the simulation.
Ligand RMSD 0.8Shows the ligand maintains a stable conformation in the binding pocket.
Ligand RMSF 0.5 (Benzamide core)The core of the ligand is rigid and stably bound.
Ligand RMSF 1.2 (Ethylamino tail)The ethylamino group shows higher flexibility, allowing it to explore the local environment.

This table presents hypothetical data to illustrate typical MD simulation outputs for a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For benzamide derivatives, QSAR studies have been crucial in identifying the key structural features that govern their inhibitory potency against various targets. acs.orgresearchgate.netnih.govsphinxsai.com

A QSAR model is typically developed by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological) for a series of analogs and then using statistical methods like multiple linear regression (MLR) to correlate these descriptors with their measured biological activity. mdpi.com The resulting equation can be used to predict the activity of new, unsynthesized compounds.

For a series of benzamide inhibitors, QSAR models often reveal that properties like hydrophobicity (logP), molecular weight, and the presence of hydrogen bond donors and acceptors are critical for activity. sphinxsai.com For instance, a hypothetical QSAR model might look like:

pIC₅₀ = 0.5 * logP - 0.01 * MW + 0.8 * HBD + 4.2

This equation would suggest that higher hydrophobicity (logP) and more hydrogen bond donors (HBD) increase the inhibitory potency (pIC₅₀), while a larger molecular weight (MW) might be slightly detrimental.

Table 4: Common Descriptors in QSAR Models for Benzamide Derivatives

DescriptorTypeInfluence on Activity (Example)
logP HydrophobicPositive correlation often indicates the importance of hydrophobic interactions in the binding pocket.
Molecular Weight (MW) Steric/SizeCan have a positive or negative influence depending on the size of the binding site.
Number of H-bond Donors ElectronicPositive correlation suggests hydrogen bonding is crucial for binding.
Topological Polar Surface Area (TPSA) Electronic/StericOften correlates with cell permeability and receptor binding.

Pharmacophore Modeling and Virtual Screening

Following a comprehensive search of available scientific literature, no specific studies on the pharmacophore modeling or virtual screening of this compound were identified. Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model is then often used in virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore and are therefore likely to be active.

The absence of published research in this specific area for this compound means that detailed findings, including the identification of key pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are not available. Consequently, it is not possible to construct a data table outlining the parameters of a pharmacophore model or the results of a virtual screening campaign for this compound. Such research would be a prerequisite for understanding its potential interactions with biological targets from a computational perspective and for the discovery of structurally related compounds with potentially similar activities.

Derivatization, Analog Development, and Lead Optimization Studies of 3 Ethylamino Methyl Benzamide

Design Principles for Novel Benzamide (B126) Congeners

The design of new analogs, or congeners, of a lead compound like 3-[(Ethylamino)methyl]benzamide is guided by established medicinal chemistry principles. A primary strategy involves structure-based design, where knowledge of the biological target's three-dimensional structure is used to design molecules that fit precisely into the binding site. This approach was successfully used to develop potent and selective TYK2 inhibitors from a 4-aminopyridine benzamide scaffold. acs.org

Another key principle is the exploration of structure-activity relationships (SAR). SAR analysis involves systematically modifying different parts of the lead molecule to understand how these changes affect biological activity. patsnap.com For a scaffold like this compound, this would involve modifying the benzamide ring, the ethylamino group, and the central methyl linker to identify key functional groups responsible for its effects. patsnap.commdpi.com

Furthermore, the concept of "privileged scaffolds" is often applied. The 1,4-benzodiazepine ring system, for example, is considered a privileged structure because its derivatives can bind to a multitude of biological targets. nih.gov The benzamide moiety itself can be considered a privileged component, and its incorporation into diverse molecular frameworks is a common design strategy. nih.gov In fields like cancer therapeutics, benzamide derivatives have been designed to target specific enzymes like histone deacetylases (HDACs) or Poly(ADP-ribose) polymerase-1 (PARP-1), where the benzamide group often acts as a crucial zinc-binding group or participates in key hydrogen bonding interactions. acs.orgnih.gov

Synthetic Accessibility and Diversification of the this compound Scaffold

The feasibility of a lead optimization program depends heavily on the synthetic accessibility of the core scaffold and the ease with which it can be diversified. Benzamide scaffolds are generally accessible through robust and well-established chemical reactions. sphinxsai.com A common synthetic route involves the coupling of a substituted benzoic acid with an appropriate amine. nih.gov

For the this compound scaffold, diversification can be envisioned at several key positions:

The Benzamide Aromatic Ring: Substituents can be introduced onto the phenyl ring to explore electronic and steric effects. Halogenation or the addition of methoxy (B1213986) or cyano groups are common modifications used to modulate potency, selectivity, and metabolic stability. acs.orgacs.org

The Amide Nitrogen: The ethyl group on the amino-methyl side chain can be replaced with other alkyl or aryl groups. This can be achieved through reductive amination of the corresponding aldehyde with a variety of primary or secondary amines. nih.gov

The Benzamide Moiety: The primary amide (-CONH2) could be modified to secondary or tertiary amides, or replaced with bioisosteres—different functional groups with similar physical or chemical properties—to improve pharmacokinetic profiles.

Parallel medicinal chemistry strategies, which allow for the rapid synthesis of libraries of related compounds, can be employed to efficiently explore these diversification possibilities and accelerate the discovery of potent analogs. acs.org

Optimization Strategies Based on SAR and Computational Findings

Once a synthetic route for diversification is established, optimization is driven by an iterative cycle of design, synthesis, and testing. patsnap.com The data from these tests are used to build a Structure-Activity Relationship (SAR) model, which correlates specific structural features with biological activity. acs.org For instance, in the development of tubulin inhibitors, systematic SAR studies of benzamide derivatives led to the identification of a compound with significant antiproliferative activities. nih.gov

Computational methods are integral to modern lead optimization. patsnap.com Molecular docking, for example, can predict how different analogs of this compound might bind to a target protein. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Docking studies were instrumental in understanding how a novel benzamide derivative, compound 13f , could bind firmly to the catalytic pocket of PARP-1. nih.gov

Physicochemical properties such as lipophilicity (measured as LogP or LogD) are also critical parameters to monitor. acs.org High lipophilicity can sometimes lead to poor solubility or increased metabolic clearance. Optimization efforts often aim to improve a compound's potency and selectivity without significantly increasing its lipophilicity. acs.orgnih.gov

Table 1: Example SAR Data for Benzamide Derivatives Targeting HDAC3 This table is a representative example based on findings for 2-substituted benzamides, illustrating how structural changes impact inhibitory activity.

CompoundR Group (at position 2)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity for HDAC3
16 -SMe>10,000>10,00030>300-fold
20 -OH305040None

Data derived from studies on 2-substituted benzamides as HDAC inhibitors. acs.org

Identification of Potent and Selective Benzamide Analogues

The ultimate goal of a lead optimization campaign is to identify one or more drug candidates with superior properties compared to the original lead compound. Through the strategies outlined above, numerous potent and selective benzamide analogues have been discovered for a variety of biological targets.

For example, a lead optimization effort starting from a 4-aminopyridine benzamide scaffold for TYK2 inhibition led to the discovery of compound 37 . This analog showed high potency in both enzyme and cellular assays, good selectivity against other kinases like JAK1 and JAK2, and excellent oral exposure in mice. acs.org In the field of cancer, systematic optimization of benzamide derivatives targeting PARP-1 identified compound 13f , which exhibited an outstanding PARP-1 inhibitory effect with an IC50 of 0.25 nM and potent activity against human colorectal cancer cells. nih.gov

Another study focused on developing class I selective lysine deacetylase (KDAC) inhibitors discovered a novel benzamide compound, 7 , which selectively inhibited class I KDACs and demonstrated a superior ability to induce histone acetylation compared to the parent compound. nih.gov Similarly, optimization of benzamides as tubulin inhibitors resulted in compound 48 , which showed significant antiproliferative activity, favorable pharmacokinetic profiles, and robust antitumor efficacy in vivo. nih.gov

Table 2: Profile of Optimized Potent Benzamide Analogues

Compound IDTargetKey Optimization FeatureIn Vitro Potency (IC50)Key Advantage
Compound 37 TYK22,6-dichloro-4-cyanophenyl modification0.003 µM (Enzyme)High potency and selectivity; good oral exposure
Compound 13f PARP-1Phenylacetamidophenyl scaffold0.25 nM (Enzyme)Potent anticancer activity and selectivity for cancer cells
Compound 48 TubulinOptimized for colchicine binding siteSub-micromolar (Antiproliferative)Favorable pharmacokinetics and robust in vivo efficacy
Compound 16 HDAC32-methylthiobenzamide ZBG30 nM (Enzyme)>300-fold selectivity over other HDAC isoforms

Data compiled from various lead optimization studies on benzamide derivatives. nih.govacs.orgacs.orgnih.gov

These examples underscore the power of systematic derivatization and lead optimization in transforming a simple scaffold, hypothetically like this compound, into highly potent and selective drug candidates.

Future Research Directions and Unexplored Avenues for 3 Ethylamino Methyl Benzamide

Investigation of Polypharmacology and Off-Target Interactions

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which posits that compounds acting on multiple targets may offer enhanced therapeutic efficacy, particularly for complex diseases. nih.gov Benzamide (B126) derivatives, due to their versatile binding capabilities, are prime candidates for polypharmacological investigation.

Future research on 3-[(Ethylamino)methyl]benzamide should include a comprehensive assessment of its target profile. This would involve:

Broad-Based Screening: Utilizing high-throughput screening platforms to test the compound against a wide range of receptors, enzymes, and ion channels.

Off-Target Profiling: Identifying any "off-target" interactions is crucial. While often associated with adverse effects, understanding these interactions can also reveal new therapeutic opportunities (drug repurposing) and provide a more complete picture of the compound's biological effects. The lack of extensive research in this area presents a significant opportunity to understand the full potential and liabilities of such compounds. nih.gov

Network Pharmacology: Employing computational and systems biology approaches to understand how the compound's interactions with multiple targets might influence complex biological networks. This can help in predicting both therapeutic effects and potential side effects.

The study of polypharmacology is not only about finding new uses for a compound but also about building a comprehensive safety and efficacy profile from the earliest stages of research.

Advanced Mechanistic Studies (e.g., single-molecule studies)

Understanding how a molecule interacts with its biological target at a fundamental level is key to rational drug design. Advanced mechanistic studies can provide unprecedented insights into the dynamics of these interactions.

For this compound, future research could employ techniques such as:

Single-Molecule Force Spectroscopy (SMFS): This technique allows for the study of the mechanical forces involved in protein-ligand interactions at the single-molecule level. nih.govacs.org It can reveal details about the binding strength, kinetics, and conformational changes that are not apparent from ensemble measurements. acs.org SMFS could be used to directly probe the interaction of this compound with a putative protein target.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These structural biology techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the precise binding mode and for guiding the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: In conjunction with experimental techniques, MD simulations can provide a dynamic view of the binding process, revealing the conformational changes in both the ligand and the protein target over time.

These advanced studies can move the understanding of a compound's mechanism of action from a static picture to a dynamic and more functionally relevant one.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net Generative AI models, for instance, can design novel molecules with desired properties from scratch. peng-lab.orgnih.govarxiv.org

In the context of this compound, AI and ML could be leveraged in several ways:

Generative Models for Novel Scaffolds: AI models can be trained on existing libraries of active benzamide derivatives to generate new, synthetically accessible molecules with predicted improvements in activity and pharmacokinetic properties. researchgate.netdigitellinc.com

Predictive Modeling: ML algorithms can be used to predict the biological activities, physicochemical properties, and potential toxicity of new derivatives of this compound before they are synthesized, thus prioritizing the most promising candidates.

Scaffold Hopping: AI can be used to identify novel chemical scaffolds that mimic the three-dimensional pharmacophore of this compound but possess different core structures, potentially leading to compounds with improved properties. digitellinc.com

The integration of AI and ML offers a powerful approach to navigate the vast chemical space and efficiently design the next generation of benzamide-based compounds.

Table 2: Applications of AI/ML in Benzamide Derivative Research

AI/ML ApplicationPotential Benefit for this compound Research
Generative ModelsDesign of novel analogs with enhanced biological activity.
Predictive ADMETEarly-stage assessment of drug-like properties.
Scaffold HoppingDiscovery of new chemical series with similar functionality.

Development of Advanced Delivery Systems for Research Applications (non-clinical)

The efficacy of a chemical compound in a research setting can be significantly influenced by its delivery to the target site. For small molecules like this compound, advanced delivery systems can improve solubility, stability, and bioavailability for in vitro and in vivo research applications. cd-bioparticles.comnih.gov

Future research could focus on formulating this compound with various non-clinical delivery systems, such as:

Nanoparticles: Encapsulating the compound in nanoparticles (e.g., lipid-based or polymeric) can enhance its solubility and stability, and potentially allow for targeted delivery to specific cells or tissues in research models. cd-bioparticles.comnih.gov

Liposomes: These are spherical vesicles that can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile delivery system for a wide range of molecules. cd-bioparticles.com

Polymer Conjugates: Chemically linking the compound to a polymer can improve its pharmacokinetic profile for in vivo studies.

The development of appropriate delivery systems is crucial for accurately evaluating the biological activity of a compound in a research context and for ensuring its potential is not overlooked due to poor physicochemical properties. pharmtech.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(Ethylamino)methyl]benzamide, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via amide bond formation between 3-(aminomethyl)benzoic acid derivatives and ethylamine. A common approach involves coupling reactions using reagents like EDCI/HOBt in dichloromethane under inert conditions. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized via 1^1H/13^13C NMR to confirm the ethylamino-methyl substitution pattern. IR spectroscopy can verify the benzamide carbonyl stretch (~1650–1680 cm1^{-1}). For trace impurities, LC-MS is recommended .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Initial screening should focus on target-specific in vitro assays. For example, kinase inhibition assays (e.g., tyrosine kinases) using fluorescence polarization or radiometric methods can quantify IC50_{50} values. Cytotoxicity in cancer cell lines (e.g., MTT assay) and selectivity profiling against non-target kinases are critical. Parallel studies on metabolic stability (e.g., microsomal incubation with LC-MS analysis) and solubility (shake-flask method) should be conducted to prioritize lead optimization .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized for scalability?

  • Methodological Answer : Yield optimization requires a Design of Experiments (DoE) approach. Variables include reaction temperature, solvent polarity (e.g., switching from DCM to THF), and catalyst loading (e.g., palladium catalysts for cross-coupling steps). Evidence from analogous benzamide syntheses suggests that microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yield by 15–20%. Post-reaction, silica gel chromatography or recrystallization (using ethanol/water) enhances purity .

Q. How should researchers resolve contradictory data in biological assays, such as varying potency across cell lines?

  • Methodological Answer : Contradictions may arise from off-target effects or cell-line-specific expression of targets. To address this:

  • Perform RNA-seq or proteomic profiling of responsive vs. non-responsive cell lines to identify differentially expressed kinases or transporters.
  • Use isogenic cell lines (e.g., CRISPR-edited for suspected targets) to isolate mechanism-of-action.
  • Validate findings in 3D spheroid models or patient-derived xenografts (PDX) to mimic in vivo heterogeneity.
  • Cross-reference with computational docking studies (AutoDock Vina) to predict binding affinities to alternative targets .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethylamino group’s nucleophilicity and the benzamide’s electrophilic carbonyl can be quantified via Fukui indices. Molecular dynamics simulations (AMBER or GROMACS) assess solvation effects and conformational stability. These insights guide derivatization strategies, such as introducing electron-withdrawing groups to enhance electrophilicity at the amide bond .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound derivatives?

  • Methodological Answer : Systematic SAR involves:

  • Core Modifications : Replace the ethylamino group with cyclic amines (e.g., piperidine) to test steric effects on target binding.
  • Substituent Effects : Introduce trifluoromethyl or chloro groups at the benzamide’s meta/para positions to enhance lipophilicity and metabolic stability.
  • Biological Validation : Test analogs in stress-response models (e.g., ER stress in β-cells) using glucose uptake assays and apoptosis markers (caspase-3/7). Prioritize compounds with EC50_{50} < 1 µM and >50% cell viability at 10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.